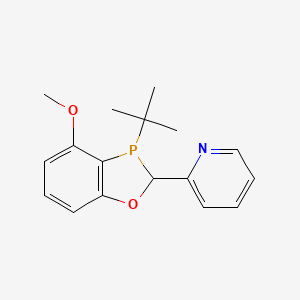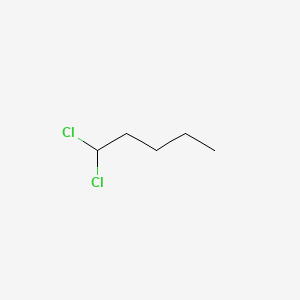![molecular formula C10H21N3 B13834817 2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine CAS No. 36789-83-0](/img/structure/B13834817.png)
2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazineethanamine,4-(3-butenyl)-(9CI) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The compound’s structure includes a piperazine ring substituted with an ethanamine group and a butenyl group, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanamine,4-(3-butenyl)-(9CI) typically involves the reaction of piperazine with appropriate alkylating agents. One common method is the alkylation of piperazine with 3-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Piperazineethanamine,4-(3-butenyl)-(9CI) may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
1-Piperazineethanamine,4-(3-butenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butenyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the butenyl group.
科学的研究の応用
1-Piperazineethanamine,4-(3-butenyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Piperazineethanamine,4-(3-butenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Piperazineethanamine,4-ethyl-
- 1-Piperazineethanamine,N-ethyl-
- 4-Acetyl-1-piperazineethanamine
- 4-Phenyl-1-piperazineethanamine
- 1-Piperazineethanamine,4-butyl-
- 1-Piperazineethanamine,4-propyl-
Uniqueness
1-Piperazineethanamine,4-(3-butenyl)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butenyl group differentiates it from other piperazine derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
特性
CAS番号 |
36789-83-0 |
|---|---|
分子式 |
C10H21N3 |
分子量 |
183.29 g/mol |
IUPAC名 |
2-(4-but-3-enylpiperazin-1-yl)ethanamine |
InChI |
InChI=1S/C10H21N3/c1-2-3-5-12-7-9-13(6-4-11)10-8-12/h2H,1,3-11H2 |
InChIキー |
OESFKJXCZVXATN-UHFFFAOYSA-N |
正規SMILES |
C=CCCN1CCN(CC1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


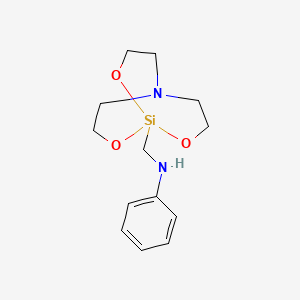
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)
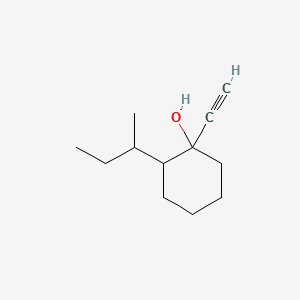

![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
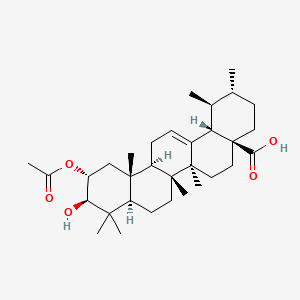
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)
